

Application Note: Determination of Aklomide Residues in Poultry Tissues by LC-MS/MS

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Compound of Interest

Compound Name: Aklomide

Cat. No.: B1666742

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Abstract

This application note details a robust and sensitive method for the quantification of **aklomide** residues in various poultry tissues, including muscle, liver, and skin with adhering fat.

Aklomide is a coccidiostat used in the poultry industry to control parasitic infections. Monitoring its residue levels in edible tissues is crucial to ensure food safety and compliance with regulatory limits. The described protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers high selectivity and sensitivity for the detection of **aklomide**. This document provides a comprehensive guide, from sample preparation to data analysis, to facilitate the accurate determination of **aklomide** residues in a laboratory setting.

Introduction

Coccidiosis is a prevalent and economically significant parasitic disease in the poultry industry.

Aklomide (2-chloro-4-nitrobenzamide) is a synthetic compound effective in the prevention and control of this disease. However, the use of veterinary drugs like **aklomide** can lead to the presence of residues in edible tissues, which may pose a risk to consumers. Regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for **aklomide** in poultry products to safeguard public health.^{[1][2]}

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of veterinary drug residues in food matrices due to its high

sensitivity, specificity, and ability to handle complex samples.[3] This application note outlines a complete workflow for the analysis of **aklomide** in poultry tissues, providing researchers and analysts with the necessary protocols to implement this method.

Experimental Protocols

Sample Preparation

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction and cleanup of **aklomide** from poultry tissues.

Materials:

- Homogenizer (e.g., rotor-stator or blender)
- Centrifuge capable of 5000 x g
- 50 mL polypropylene centrifuge tubes
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid (FA), analytical grade
- Magnesium sulfate (MgSO_4), anhydrous
- Sodium chloride (NaCl)
- Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents
- Syringe filters (0.22 μm)

Procedure:

- Accurately weigh 2 ± 0.1 g of homogenized poultry tissue (muscle, liver, or skin/fat) into a 50 mL centrifuge tube.

- Add 10 mL of 1% formic acid in acetonitrile.
- Homogenize the sample for 1 minute at high speed.
- Add 4 g of anhydrous MgSO_4 and 1 g of NaCl to the tube.
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at 5000 x g for 10 minutes at 4°C.
- Transfer the upper acetonitrile layer (supernatant) to a d-SPE tube containing 150 mg PSA and 50 mg C18.
- Vortex for 30 seconds to facilitate the cleanup process.
- Centrifuge at 5000 x g for 5 minutes.
- Take an aliquot of the cleaned extract and filter it through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

LC Parameters:

- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A linear gradient starting from 5% B, increasing to 95% B over 8 minutes, holding for 2 minutes, and then re-equilibrating to initial conditions.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL

- Column Temperature: 40°C

MS/MS Parameters:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Gas Flows: Optimized for the specific instrument
- MRM Transitions: To be determined by infusing a standard solution of **aklomide** to identify the precursor ion and optimize collision energies for the most abundant and specific product ions. Two transitions are typically monitored for each analyte: one for quantification and one for confirmation.

Data Presentation

Maximum Residue Limits (MRLs)

The following table summarizes the established MRLs for **aklomide** in poultry tissues in the United States.

Tissue	MRL (µg/kg)	Reference
Muscle	3000	21 CFR 556.30[1]
Liver	4500	21 CFR 556.30[1]
Kidney	4500	21 CFR 556.30[1]
Skin with Fat	4500	21 CFR 556.30[1]

Hypothetical Quantitative Data

The following table presents a hypothetical example of quantitative results for **aklomide** residues in different poultry tissues, demonstrating how data can be presented and compared

against the established MRLs.

Sample ID	Tissue Type	Aklomide Concentration (µg/kg)	Below MRL?
CHK-001	Muscle	152.8	Yes
CHK-002	Liver	350.2	Yes
CHK-003	Skin/Fat	215.5	Yes
CHK-004	Muscle	3200.1	No
CHK-005	Liver	480.6	Yes

Visualization of Experimental Workflow



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